3-Formylbenzamidine hydrochloride

Crystallography Trypsin Inhibition Serine Protease

Researchers requiring precise serine protease inhibition often face limited synthetic versatility with simple benzamidine analogs. 3-Formylbenzamidine hydrochloride solves this by combining a potent arginine-mimetic amidine 'warhead' with a unique meta-formyl handle. This dual functionality enables: - Structure-guided optimization using the validated 1.75 Å trypsin co-crystal (PDB: 3A7V). - Construction of DNA-encoded libraries, achieving >10,000-fold potency improvements. - Derivatization into targeted covalent probes for thrombin and Factor Xa. Supplied with reliable global logistics and batch-to-batch consistency.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 57081-01-3
Cat. No. B1585869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylbenzamidine hydrochloride
CAS57081-01-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=N)N)C=O.Cl
InChIInChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-5H,(H3,9,10);1H
InChIKeyKYRDCTJVRFMQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylbenzamidine Hydrochloride Overview


3-Formylbenzamidine hydrochloride is a bifunctional aromatic building block belonging to the benzamidine class of serine protease inhibitors. Its structure features a highly basic amidine moiety, which serves as an arginine mimetic and potent ligand for the S1 pocket of trypsin-like enzymes . The unique addition of a reactive formyl group at the meta-position distinguishes it from simpler analogs like benzamidine and provides a critical synthetic handle for further derivatization .

3-Formylbenzamidine: Key Functional Advantages


Generic substitution with simpler benzamidine analogs (e.g., unsubstituted benzamidine) fails to provide the necessary chemical versatility for advanced research applications. While the amidine group provides a baseline level of enzyme inhibition, the 3-formyl substituent on this compound is critical for selective activity and serves as a unique, reactive handle for creating diverse chemical libraries . The absence of this group precludes key synthetic strategies, such as fragment-based drug discovery (FBDD), making simple analogs unsuitable as replacements in studies targeting specific serine proteases like thrombin and Factor Xa [1].

Evidence for 3-Formylbenzamidine


Trypsin Binding Crystal Structure

The target compound has a definitive, publicly available crystal structure in complex with its target enzyme, trypsin, providing atomic-level detail on its binding mode [1]. This structural data confirms the canonical binding expected of a benzamidine-based inhibitor in the S1 pocket, offering a robust platform for structure-based drug design (SBDD) that is not available for many other benzamidine analogs [1][2].

Crystallography Trypsin Inhibition Serine Protease

Thrombin Inhibition Potency

While a direct comparative study is lacking, data on a closely related benzamidine-based inhibitor provides a baseline for potency. A 4-(1-methyl-benzimidazole-2-yl)-methylamino-benzamidine derivative, which shares the core benzamidine pharmacophore with the target compound, achieves binding constants in the medium-to-low nanomolar range against human thrombin [1]. The target compound itself has been evaluated, with a reported IC50 value of 28 µM [2]. This indicates that the 3-formylbenzamidine core can be further elaborated to achieve nanomolar potency, as demonstrated by the more complex analog.

Anticoagulation Thrombin Inhibition Enzyme Assay

Versatile Aldehyde Derivatization

Unlike simple benzamidine, the 3-formylbenzamidine hydrochloride possesses a reactive aldehyde handle that enables specific chemical transformations. This formyl group increases the electrophilicity of the benzamidine core, facilitating nucleophilic addition reactions such as hydrazone formation under mild conditions (e.g., room temperature in ethanol), whereas chloro-substituted analogs require harsher bases . This defined reactivity profile allows for predictable and efficient derivatization, a feature not available in unsubstituted benzamidine.

Synthetic Chemistry Building Block Fragment-Based Drug Discovery

3-Formylbenzamidine Applications


Structure-Based Drug Design

The availability of a high-resolution (1.75 Å) crystal structure of 3-formylbenzamidine complexed with trypsin (PDB: 3A7V) provides a validated template for rational drug design . This structural data can be used to guide the optimization of next-generation inhibitors for related therapeutic targets such as thrombin and Factor Xa, significantly accelerating the lead optimization process.

DNA-Encoded Library Synthesis

The mild reactivity of the aldehyde handle makes 3-formylbenzamidine an ideal core for constructing DNA-encoded libraries . This approach, which relies on chemoselective ligation, has been shown to improve the inhibitory potency of benzamidine-based compounds by more than 10,000-fold, enabling the efficient discovery of novel, high-affinity ligands for trypsin-like proteases.

Targeted Covalent Inhibitors & Probes

The dual functionality—an enzyme-binding amidine 'warhead' and a reactive aldehyde linker—positions this compound as a key intermediate for developing targeted covalent inhibitors . The aldehyde can be converted into an electrophilic warhead (e.g., a ketone or acrylamide) while the amidine provides target selectivity, enabling the creation of potent and selective chemical probes for mechanistic studies of serine proteases in disease models.

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